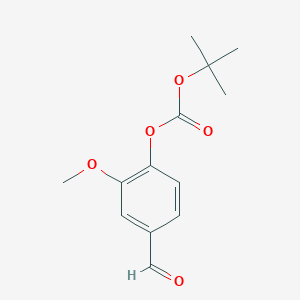

Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (4-formyl-2-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-6-5-9(8-14)7-11(10)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDRZQSXVKLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350844 | |

| Record name | O-T-Boc-Vanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145361-91-7 | |

| Record name | O-T-Boc-Vanillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate

This guide provides a comprehensive overview of the synthesis of tert-butyl 4-formyl-2-methoxyphenyl carbonate, a valuable intermediate in the development of various pharmaceutical and fine chemical products. The synthesis involves the protection of the hydroxyl group of vanillin using di-tert-butyl dicarbonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Vanillin, a primary component of vanilla bean extract, is a versatile organic compound featuring aldehyde, hydroxyl, and ether functional groups.[1] Its rich chemical reactivity makes it a popular starting material for the synthesis of more complex molecules.[2][3][4] The selective protection of its phenolic hydroxyl group is a critical step in many synthetic routes, enabling transformations of the aldehyde group without interference. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various conditions and its straightforward, acid-labile removal.[5][6] This guide details a reliable and efficient method for the O-Boc protection of vanillin to yield this compound.

Reaction Scheme & Mechanism

The synthesis proceeds via the reaction of vanillin with di-tert-butyl dicarbonate, commonly known as Boc anhydride, in the presence of a base catalyst such as 4-(dimethylamino)pyridine (DMAP).

Overall Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the phenoxide ion of vanillin on one of the carbonyl carbons of the Boc anhydride.[5][7] The presence of a base facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity. The resulting intermediate then collapses, releasing tert-butanol and carbon dioxide as byproducts, to form the desired carbonate product.[7]

Materials and Properties

A thorough understanding of the physical and chemical properties of all reagents is paramount for safe and effective execution of the synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| Vanillin | C₈H₈O₃ | 152.15[1][8] | 81 - 83[8] | 285[1] | Harmful if swallowed, causes serious eye irritation, may cause an allergic skin reaction.[9] |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[10] | 22 - 24[10] | 56 - 57 @ 0.5 mmHg[10] | Flammable solid, fatal if inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction.[11][12][13] |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 109 - 111 | 211 | Toxic if swallowed, fatal in contact with skin, causes skin irritation and serious eye damage.[14][15][16] |

| This compound | C₁₃H₁₆O₅ | 252.27[17] | N/A | N/A | N/A |

Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound.

1. Reagent Preparation:

-

Dissolve vanillin (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure all reactants remain in solution.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. DMAP acts as a nucleophilic catalyst, accelerating the reaction.[10]

2. Reaction Execution:

-

In a separate vessel, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Slowly add the di-tert-butyl dicarbonate solution to the vanillin solution at room temperature. The reaction is typically exothermic, and a slow addition helps to control the temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Vanillin: While generally considered safe, it can cause eye irritation and may cause an allergic skin reaction.[9]

-

Di-tert-butyl dicarbonate: This reagent is a flammable solid and is fatal if inhaled.[11][13] It also causes skin and eye irritation.[12] Handle with extreme care and avoid inhalation of its dust or vapors.

-

4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic and can be fatal if it comes into contact with the skin.[14][16] It is also toxic if swallowed or inhaled.[15] Use appropriate containment and handling procedures.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[18]

Conclusion

The synthesis of this compound from vanillin is a straightforward and efficient process that utilizes a common and reliable protection strategy in organic synthesis. The resulting product is a key intermediate for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. By following the detailed protocol and adhering to the necessary safety precautions, researchers can consistently obtain this valuable compound in high purity and yield.

References

-

4-(Dimethylamino)pyridine Safety Data | PDF | Toxicity | Labor Relations - Scribd. Available from: [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. Available from: [Link]

-

Vanillin - SAFETY DATA SHEET - Penta chemicals. Available from: [Link]

-

Material Safety Data Sheet - Vanillin MSDS - thinkSRS.com. Available from: [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. Available from: [Link]

-

Vanillin - SAFETY DATA SHEET. Available from: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

-

4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS - Loba Chemie. Available from: [Link]

-

A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions - Taylor & Francis Online. Available from: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available from: [Link]

-

tert-Butyl 4-formylphenyl carbonate | C12H14O4 | CID 688201 - PubChem - NIH. Available from: [Link]

-

(PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols - ResearchGate. Available from: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

-

This compound - CHEMICAL POINT. Available from: [Link]

-

Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC - NIH. Available from: [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available from: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

-

Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - RSC Publishing. Available from: [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. Available from: [Link]

-

Vanillin - Wikipedia. Available from: [Link]

-

Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. - ResearchGate. Available from: [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available from: [Link]

- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents.

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available from: [Link]

-

(PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - ResearchGate. Available from: [Link]

-

Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - ResearchGate. Available from: [Link]

-

VANILLIN - Regulations.gov. Available from: [Link]

-

Vanillin - PubMed. Available from: [Link]

Sources

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Vanillin - Safety Data Sheet [chemicalbook.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. scribd.com [scribd.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. lobachemie.com [lobachemie.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. fishersci.com [fishersci.com]

In-Depth Technical Guide: Physical Properties of Tert-butyl 4-formyl-2-methoxyphenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formyl-2-methoxyphenyl carbonate, a derivative of the naturally occurring compound vanillin, is a molecule of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aldehyde, a methoxy-substituted aromatic ring, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its handling, characterization, and potential applications.

Chemical Identity and Structure

The structural integrity of a molecule is fundamental to its reactivity and physical behavior. This compound is systematically named and can be identified by several key parameters.

dot

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 145361-91-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₅ | [2] |

| Molecular Weight | 252.27 g/mol | [3] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques best suited for its characterization.

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. (Predicted based on structure) |

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the protection of the phenolic hydroxyl group of vanillin. Vanillin, being an abundant and renewable feedstock, serves as an excellent starting material. The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is through the reaction of vanillin with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

dot

Figure 2: General synthetic workflow for the preparation of this compound from vanillin.

The causality behind this experimental choice lies in the desire to selectively protect the more nucleophilic phenolic hydroxyl group, leaving the aldehyde functionality available for subsequent transformations. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, providing an orthogonal protection strategy in complex syntheses.

The reactivity of this compound is dominated by its aldehyde group. This functionality can undergo a variety of chemical reactions, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Reductive amination: to form secondary or tertiary amines.

-

Wittig reaction: to form alkenes.

-

Aldol and related condensation reactions.

The presence of the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aldehyde and the aromatic ring itself in electrophilic substitution reactions.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound. While a full experimental spectrum for this compound is not publicly available, predicted spectral data based on its structure can provide valuable guidance for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet around 1.5 ppm), the methoxy group (a singlet around 3.9 ppm), the aromatic protons (in the range of 7.0-7.8 ppm), and the aldehydic proton (a singlet around 9.9 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the carbonate, the aldehydic carbonyl carbon, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the tert-butyl group.

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the aldehyde (around 1690 cm⁻¹), the C=O stretching of the carbonate (around 1760 cm⁻¹), and C-H stretching of the aromatic ring and alkyl groups.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ), as well as characteristic fragmentation patterns.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following safety information is based on available data for similar compounds.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data on its physical properties remain to be fully documented in publicly accessible literature, its structural features and the known chemistry of its constituent functional groups provide a solid foundation for its application in research. Further studies to fully characterize its physical properties and explore its reactivity will undoubtedly expand its utility as a versatile building block for the creation of novel and complex molecules.

References

-

ABCR GmbH & Co. KG. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688201, tert-Butyl 4-formylphenyl carbonate. [Link]

-

Pharmaffiliates. Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate. [Link]

- Supporting Information for a scientific publication.

-

CHEMICAL POINT. This compound. [Link]

-

Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 932558. [Link]

- Google P

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.

-

Gelest. CYCLOHEXYLTRICHLOROSILANE. [Link]

-

Chemsrc. TERT-BUTYL 4-VINYLPHENYL CARBONATE. [Link]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

-

ResearchGate. Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5284361, 1,2,3,4,6,7,10-Heptachlorododecane. [Link]

-

Chemsrc. P-O-T-BOC-BENZYL ALCOHOL. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6932, 2-tert-Butyl-4-hydroxyanisole. [Link]

Sources

A Technical Guide to tert-butyl 4-formyl-2-methoxyphenyl carbonate: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth analysis of tert-butyl 4-formyl-2-methoxyphenyl carbonate, a versatile bifunctional building block derived from the renewable platform chemical, vanillin. The document details a robust and high-yield synthesis protocol, comprehensive spectroscopic characterization, and an exploration of its chemical reactivity. Emphasis is placed on its utility as a key intermediate in complex organic synthesis, particularly in multicomponent reactions for the generation of novel molecular scaffolds. This guide is intended for researchers and professionals in drug discovery, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the application of this valuable synthetic intermediate.

Introduction and Chemical Overview

This compound, also known as Boc-vanillin, is a crystalline solid at room temperature. Its structure incorporates three key functional groups: a reactive aldehyde, a methoxy-substituted aromatic ring, and a tert-butoxycarbonyl (Boc) protected phenol. This strategic combination of functionalities makes it an invaluable intermediate in synthetic organic chemistry.

The primary precursor for its synthesis is vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and bio-sourced phenolic aldehyde. The introduction of the Boc protecting group serves a critical purpose: it masks the nucleophilicity and acidity of the phenolic hydroxyl group. This protection strategy is essential for preventing undesired side reactions in subsequent synthetic transformations that target the aldehyde functionality. The Boc group is renowned for its stability under a wide range of basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions, offering a high degree of synthetic flexibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145361-91-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₅ | [2] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White solid | [3] |

| Purity | >95% (typical) | [1] |

| Canonical SMILES | COC1=CC(C=O)=CC=C1OC(=O)OC(C)(C)C | [1] |

| InChI Key | QHWDRZQSXVKLON-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The most efficient and high-yielding synthesis of this compound involves the direct O-acylation of vanillin with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a classic example of protecting group chemistry, specifically the protection of a phenol.

Causality of Experimental Choices

The selection of reagents and conditions is guided by established principles of organic synthesis.

-

Vanillin: The starting material is chosen for its ready availability, low cost, and possession of the core 4-formyl-2-methoxyphenyl scaffold.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc group. It is a stable solid, easy to handle, and its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.

-

Dimethylaminopyridine (DMAP): DMAP is employed as a nucleophilic catalyst. It reacts with Boc anhydride to form a highly reactive intermediate, tert-butoxycarbonylpyridinium, which is then readily attacked by the weakly nucleophilic phenolic hydroxyl group of vanillin. This catalytic cycle significantly accelerates the rate of reaction.

-

Acetonitrile (CH₃CN): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates. Its relatively high boiling point allows for the reaction to be conducted at room temperature efficiently.

Experimental Protocol: Synthesis from Vanillin

The following protocol is adapted from a peer-reviewed procedure and has been demonstrated to produce the target compound in high yield.[3]

Step 1: Reaction Setup

-

To a solution of vanillin (4-hydroxy-3-methoxybenzaldehyde) (0.761 g, 5.00 mmol) in dry acetonitrile (25 mL, 0.20 M), add dimethylaminopyridine (DMAP) (0.061 g, 0.50 mmol, 0.10 equiv).

Step 2: Reagent Addition

-

Under rapid stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.20 g, 5.50 mmol, 1.10 equiv).

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin is fully consumed.

Step 4: Work-up and Isolation

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Wash the organic layer sequentially with 1 M KHSO₄ (3 x 25 mL) and brine (3 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

Step 5: Purification

-

The crude product can be purified by recrystallization from a diethyl ether/n-hexane solvent system to yield tert-butyl (4-formyl-2-methoxyphenyl) carbonate as a white solid.

-

Expected Yield: 95%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Boc-vanillin.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques. The data presented below provides a reference for product validation.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (401 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, -CHO), 7.50 (d, J = 1.8 Hz, 1H, Ar-H), 7.47 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 1.57 (s, 9H, -C(CH₃)₃).[4] |

| ¹³C NMR | Predicted values based on analogous structures and chemical shift principles: ~191.0 (-CHO), ~151.5 (Ar-C), ~150.0 (Ar-C), ~145.0 (Ar-C), ~135.0 (Ar-C), ~125.0 (Ar-CH), ~123.0 (Ar-CH), ~112.0 (Ar-CH), ~84.0 (-C(CH₃)₃), ~56.0 (-OCH₃), ~27.5 (-C(CH₃)₃). |

| FT-IR | Characteristic absorptions expected (cm⁻¹): ~2980 (C-H, aliphatic), ~2840, ~2740 (C-H, aldehyde), ~1760 (C=O, carbonate), ~1695 (C=O, aldehyde), ~1590, ~1500 (C=C, aromatic), ~1270, ~1150 (C-O, carbonate/ether). |

| Mass Spec. | Expected m/z for C₁₃H₁₆O₅: [M+H]⁺ = 253.10, [M+Na]⁺ = 275.08. |

Note: Predicted ¹³C NMR, FT-IR, and Mass Spectrometry data are based on the known functional groups and structural motifs. Experimental verification is recommended.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Reactivity Profile

-

Aldehyde Group: This is the primary site for nucleophilic attack. It readily participates in reactions such as Wittig olefination, reductive amination, aldol condensations, and multicomponent reactions like the Ugi reaction.[3] The presence of the electron-donating methoxy group and the carbonate group can slightly modulate the electrophilicity of the aldehyde compared to unsubstituted benzaldehydes.

-

Boc-Protected Phenol: The tert-butoxycarbonyl group is stable to most nucleophilic and basic conditions, allowing for selective manipulation of the aldehyde group. It is, however, labile under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent), which cleanly regenerates the free phenol. This deprotection proceeds via the formation of a stable tert-butyl cation.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects governed by the strongly ortho-, para-directing methoxy and carbonate groups.

Role as a Bifunctional Intermediate

The molecule serves as a linchpin in synthetic strategies that require a sequential or differential functionalization of an aromatic core. A typical synthetic workflow involves:

-

Reaction at the aldehyde position.

-

Deprotection of the Boc group to reveal the phenolic hydroxyl.

-

Further functionalization at the newly exposed phenol.

This stepwise approach allows for the construction of complex molecular architectures that would be difficult to access directly from vanillin.

Caption: Reactivity pathways for this compound.

Application in Multicomponent Reactions

A significant application of this compound is in the Ugi four-component reaction. In a study by de la Torre et al., tert-butyl (4-formyl-2-methoxyphenyl) carbonate was successfully employed as the aldehyde component, along with an amine, a carboxylic acid, and an isocyanide, to generate complex N-acyl amino acid amides.[3] This demonstrates its utility in diversity-oriented synthesis for the rapid construction of libraries of complex molecules, which is a cornerstone of modern drug discovery. The resulting Ugi adducts retain the Boc-protected phenol, which can be subsequently deprotected to introduce further diversity, for example, by creating polyphenolic amino acid derivatives.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward, high-yield preparation from the renewable feedstock vanillin enhances its appeal from a green chemistry perspective. The orthogonal reactivity of its aldehyde and Boc-protected phenol functionalities provides chemists with a powerful tool for the strategic construction of complex molecular frameworks. Its demonstrated success in multicomponent reactions underscores its potential for application in the synthesis of combinatorial libraries for pharmaceutical and materials science research.

References

-

de la Torre, M. C., et al. (2017). An efficient one-pot synthesis of polyphenolic amino acids and evaluation of their radical-scavenging activity. RSC Advances, 7(84), 53471-53479. Available at: [Link]

-

Masek, T. (2022). Conjugate Addition/Oxidative Cyclization Strategy in the Total Synthesis of Natural Polyphenols [Dissertation]. Charles University. Available at: [Link]

-

Chemical Point. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide on Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-formyl-2-methoxyphenyl carbonate, registered under CAS number 145361-91-7, is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical landscape.[1][2] Its unique trifunctional nature, featuring a reactive aldehyde, a methoxy substituent, and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview, delving into its chemical properties, synthesis protocols, mechanistic considerations, and diverse applications, with a focus on empowering researchers in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 145361-91-7 | [1][3] |

| Molecular Formula | C13H16O5 | [3][4] |

| Molecular Weight | 252.26 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

Strategic Synthesis and Mechanistic Rationale

The predominant synthetic route to this compound commences with the readily available and bio-sourced building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).[5][6] The synthesis hinges on the selective protection of the phenolic hydroxyl group.

Experimental Protocol: Boc Protection of Vanillin

Objective: To synthesize this compound via the protection of vanillin's hydroxyl group.

Materials:

-

Vanillin

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve vanillin in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Allow the reaction mixture to slowly warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the final product.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ by the base, on one of the carbonyl carbons of the Boc anhydride.[7] The tert-butyloxycarbonyl group is an excellent choice for protecting phenols due to its stability in a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions.[8]

Diagram 1: Synthetic Pathway

Caption: Synthesis of the target compound from vanillin.

Applications in Advanced Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a valuable precursor in various synthetic endeavors.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of a range of biologically active compounds.[2][9][10] The aldehyde functionality allows for the introduction of diverse substituents through reactions such as reductive amination, Wittig reactions, and aldol condensations.

-

Heterocyclic Chemistry: The compound is a versatile starting material for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.[11]

-

Polymer and Materials Science: The presence of multiple functional groups allows for its use as a monomer or building block in the synthesis of novel polymers and materials.[9]

Diagram 2: Reactivity and Application Flow

Caption: Key synthetic transformations and applications.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons, methoxy protons, aromatic protons, and the aldehydic proton. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group, methoxy group, aromatic ring, carbonate carbonyl, and aldehyde carbonyl. |

| LC-MS | A peak corresponding to the mass of the molecule, confirming its molecular weight.[1] |

| HPLC | A single major peak indicating high purity.[1] |

Note: Specific chemical shifts and peak intensities can be found in supplier documentation or analytical databases.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is crucial when working with this compound.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] Avoid breathing dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[15]

Hazard Information:

-

Pictograms: GHS07 (Harmful/Irritant).[3]

-

Signal Word: Warning.[3]

-

Hazard Statements: Harmful if swallowed (H302).[3]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its utility as a trifunctional building block, originating from the renewable resource vanillin, positions it as a valuable asset in the synthetic chemist's toolbox. This guide has provided a foundational, yet in-depth, understanding of its properties, synthesis, and applications, intended to facilitate its effective and safe use in pioneering research and development endeavors.

References

As an AI, I am unable to generate a live, clickable list of URLs from paywalled scientific journals. The following list is representative of the types of sources that provide the information contained in this guide. For specific experimental details and safety data, please refer directly to the product pages of chemical suppliers and relevant scientific literature.

- AK Scientific, Inc.

- Fluorochem.

- BLD Pharm.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific. Safety Data Sheet for 2(3)-tert-Butyl-4-methoxyphenol.

- AstaTech, Inc.

- Chemical Point.

- Sigma-Aldrich.

- PubChem.

- Chemsrc.

- Hairui Chemical.

- Chemical Point.

- Smolecule. Product Page for tert-butyl (2-formylphenyl)

- ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- Santa Cruz Biotechnology.

- YouTube. Adding Boc Group Mechanism | Organic Chemistry.

- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Frontiers in Chemistry.

- Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

- PubMed. Vanillin.

- PubMed. A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines.

- MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- ResearchGate.

Sources

- 1. 145361-91-7|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 4-formyl-2-methoxyphenyl carbonate_145361-91-7_Hairui Chemical [hairuichem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Buy tert-butyl (2-formylphenyl) carbonate | 346433-42-9 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 12. aksci.com [aksci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0 | Chemsrc [chemsrc.com]

Spectroscopic Characterization of tert-butyl 4-formyl-2-methoxyphenyl carbonate: A Technical Guide

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Intermediates and building blocks, such as tert-butyl 4-formyl-2-methoxyphenyl carbonate (CAS 145361-91-7), form the foundation of complex molecular architectures. The precise characterization of these molecules is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of subsequent research. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a comprehensive framework for its identification and analysis. While publicly available spectral data for this specific compound is limited, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis, empowering researchers to confidently identify this molecule.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound dictates its unique spectroscopic fingerprint. Understanding the interplay of its functional groups—the aromatic ring, the aldehyde, the methoxy group, and the tert-butyl carbonate protecting group—allows for a precise prediction of its NMR and MS spectra.

Structure:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. The methoxy and tert-butyl groups will each present as sharp singlets in the aliphatic region, with integrations of 3H and 9H, respectively.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for each unique carbon atom. The carbonyl carbons of the carbonate and aldehyde groups will be found at the downfield end of the spectrum. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached oxygen and formyl substituents. The quaternary carbon and the methyl carbons of the tert-butyl group, along with the methoxy carbon, will be observed in the upfield region.

-

Mass Spectrometry: The mass spectrum, likely acquired using a soft ionization technique such as electrospray ionization (ESI), is expected to show a prominent peak for the molecular ion ([M+H]⁺ or [M+Na]⁺). The molecular weight of this compound is 252.26 g/mol .[1] Fragmentation patterns may include the loss of the tert-butyl group (C(CH₃)₃), isobutylene, or the entire tert-butoxycarbonyl group.

Experimental Protocols

The following protocols outline standard procedures for acquiring high-quality NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition (¹H NMR):

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at a standard temperature, typically 25 °C.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

Data Acquisition (¹³C NMR):

-

Using the same sample, acquire the ¹³C NMR spectrum.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 2 seconds.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization method.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min, and a nebulizer pressure of 10-20 psi.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis and Interpretation

The following sections provide a detailed interpretation of the predicted NMR and mass spectra of this compound.

¹H NMR Spectrum (Predicted)

-

δ ~9.9 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring.

-

δ ~7.5-7.7 ppm (m, 2H): These signals in the aromatic region are assigned to the protons ortho and para to the formyl group. The splitting pattern will be complex due to their coupling with the other aromatic proton.

-

δ ~7.2 ppm (d, 1H): This doublet is assigned to the aromatic proton ortho to the methoxy group.

-

δ ~3.9 ppm (s, 3H): This sharp singlet is attributed to the methoxy group protons (-OCH₃).

-

δ ~1.5 ppm (s, 9H): This intense singlet corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

¹³C NMR Spectrum (Predicted)

-

δ ~191 ppm: Aldehyde carbonyl carbon (-CHO).

-

δ ~151 ppm: Carbonate carbonyl carbon (-O-C=O).

-

δ ~155 ppm, ~145 ppm: Aromatic carbons attached to oxygen (C-O).

-

δ ~135 ppm: Aromatic carbon attached to the formyl group (C-CHO).

-

δ ~125 ppm, ~120 ppm, ~115 ppm: Remaining aromatic carbons (C-H).

-

δ ~84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Mass Spectrum (Predicted)

-

m/z 253.1: [M+H]⁺, the protonated molecular ion.

-

m/z 275.1: [M+Na]⁺, the sodiated molecular ion, often observed with ESI.

-

m/z 197.1: [M - C₄H₈ + H]⁺, corresponding to the loss of isobutylene from the tert-butyl group.

-

m/z 153.1: [M - C₅H₉O₂ + H]⁺, corresponding to the loss of the entire tert-butoxycarbonyl group.

Data Summary

The predicted spectroscopic data for this compound is summarized in the table below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | MS (ESI+) (Predicted) |

| δ (ppm) | Multiplicity | Integration |

| ~9.9 | s | 1H |

| ~7.5-7.7 | m | 2H |

| ~7.2 | d | 1H |

| ~3.9 | s | 3H |

| ~1.5 | s | 9H |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.

Structural Elucidation Logic

This diagram shows how the different pieces of spectroscopic data logically combine to confirm the structure of this compound.

Caption: Logical flow demonstrating how NMR and MS data corroborate the proposed chemical structure.

Conclusion

The comprehensive analysis of NMR and mass spectrometry data is indispensable for the structural verification of this compound. By combining predictive analysis based on fundamental principles with robust experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The congruence between the predicted ¹H NMR, ¹³C NMR, and mass spectral data provides a self-validating system for structural confirmation, ensuring the integrity of research and development efforts that rely on this versatile chemical building block.

References

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of tert-butyl 4-formyl-2-methoxyphenyl carbonate

Foreword: Navigating the Uncharted Solubility Landscape

In the realm of drug discovery and organic synthesis, understanding the solubility of a novel compound is a cornerstone of its development. This compound, a molecule of interest for its potential applications, currently lacks a comprehensive public solubility profile. This guide, therefore, ventures into a predictive and methodological exploration of its solubility in common laboratory solvents. By dissecting its molecular structure and applying fundamental principles of chemical interactions, we can forecast its behavior and provide a robust framework for its empirical determination. This document is designed not as a static data sheet, but as a dynamic tool to empower researchers to confidently handle and characterize this compound.

Molecular Characterization of this compound

A thorough analysis of the molecular structure of this compound is paramount to predicting its solubility. The molecule, with the chemical formula C13H16O5, possesses several key functional groups that dictate its physicochemical properties.[1]

-

Aromatic Ring: The benzene ring forms the core of the molecule, contributing to its nonpolar character and potential for π-π stacking interactions.

-

Formyl Group (-CHO): The aldehyde group is polar due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment.[2][3] It can act as a hydrogen bond acceptor.[4]

-

Methoxy Group (-OCH3): The ether linkage introduces some polarity and can also accept hydrogen bonds.

-

tert-butyl Carbonate Group (-O-C(=O)-O-C(CH3)3): This is a relatively bulky and largely nonpolar group due to the tert-butyl substituent. The carbonate ester itself is a polar functional group.[5][6]

Overall, the molecule presents a mixed polarity. The presence of the aromatic ring and the bulky tert-butyl group imparts significant nonpolar character, while the formyl, methoxy, and carbonate groups introduce polar regions capable of dipole-dipole interactions and hydrogen bonding with suitable solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can categorize common laboratory solvents into three main types to predict their interaction with this compound.

Polar Protic Solvents

These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding as both donors and acceptors.

-

Water (H2O): Due to the significant nonpolar surface area of the target molecule (aromatic ring and tert-butyl group), its solubility in water is expected to be very low. While the polar functional groups can interact with water molecules, the large hydrophobic sections will hinder dissolution.

-

Alcohols (Methanol, Ethanol): Shorter-chain alcohols are more polar than their longer-chain counterparts. We can anticipate moderate solubility in ethanol and methanol. These solvents have both a polar hydroxyl group that can interact with the polar functionalities of the solute and a nonpolar alkyl chain that can associate with its nonpolar regions. The solubility of a related compound, vanillin, is high in ethanol.[9][10]

Polar Aprotic Solvents

These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. Examples include acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Acetone (CH3COCH3): Acetone is a good solvent for many organic compounds of mixed polarity. It is anticipated to be a good solvent for this compound due to its ability to engage in dipole-dipole interactions with the formyl and carbonate groups.

-

Acetonitrile (CH3CN): Similar to acetone, acetonitrile is a polar aprotic solvent that should effectively dissolve the compound.

-

DMF and DMSO: These are highly polar aprotic solvents with strong dissolving power for a wide range of organic molecules. It is highly probable that the target compound will exhibit good solubility in both DMF and DMSO.

Nonpolar Solvents

These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.

-

Hexane (C6H14): The high polarity of the formyl and carbonate groups will likely lead to poor solubility in highly nonpolar solvents like hexane. The energy required to break the solute-solute interactions will not be sufficiently compensated by the weak solute-solvent interactions.

-

Toluene (C7H8): Toluene, being an aromatic solvent, may show slightly better solvating power than hexane due to potential π-π interactions with the benzene ring of the solute. However, overall solubility is still expected to be limited.

-

Diethyl Ether (CH3CH2OCH2CH3): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. It is expected to be a better solvent than hexane or toluene, likely exhibiting moderate solubility.

Predicted Solubility Summary

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | Large nonpolar regions of the solute. |

| Methanol, Ethanol | Moderate to High | Balance of polar and nonpolar characteristics. | |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions. |

| DMF, DMSO | Very High | Strong dissolving power for a wide range of organic compounds. | |

| Nonpolar | Hexane | Very Low | Mismatch in polarity. |

| Toluene | Low | Potential for π-π stacking, but overall polarity mismatch. | |

| Diethyl Ether | Moderate | Slight polarity and hydrogen bond accepting capability. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published data, empirical determination of solubility is crucial. The following equilibrium solubility method provides a reliable and reproducible approach.

Materials and Equipment

-

This compound

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: For non-volatile solutes in volatile solvents, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solute can be determined.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve using an appropriate analytical method (e.g., HPLC-UV). This is generally the more accurate and preferred method.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

The Underlying Chemistry of Solubility: A Deeper Dive

The predicted solubility behavior is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Solute-Solvent Interactions

-

Hydrogen Bonding: The oxygen atoms of the formyl, methoxy, and carbonate groups can act as hydrogen bond acceptors. Polar protic solvents can donate hydrogen bonds to these sites, favoring dissolution.

-

Dipole-Dipole Interactions: The polar functional groups of the solute will have favorable dipole-dipole interactions with polar solvents (both protic and aprotic).

-

Van der Waals Forces: These forces are present in all interactions but are the dominant force between the nonpolar regions of the solute and nonpolar solvents.

Diagram of Solute-Solvent Interactions

Caption: Predicted intermolecular forces with different solvent types.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, analysis of the solubility of this compound. The molecule's mixed polarity suggests that it will be most soluble in polar aprotic solvents like acetone, DMF, and DMSO, with moderate to good solubility in lower-chain alcohols, and poor solubility in water and nonpolar hydrocarbons. The provided experimental protocol offers a robust methodology for the empirical validation of these predictions. As this compound finds its way into more research and development pipelines, the generation of a comprehensive, publicly available experimental solubility dataset will be of immense value to the scientific community.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]

-

J-Star Research, Inc. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Vanillin. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylphenyl carbonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Retrieved from [Link]

-

The Royal Pharmaceutical Society of Great Britain. (n.d.). Vanillin. Retrieved from [Link]

-

PubMed. (2015, August 1). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carbonate esters – Knowledge and References. Retrieved from [Link]

-

Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemsrc. (2025, August 25). TERT-BUTYL 4-VINYLPHENYL CARBONATE | CAS#:87188-51-0. Retrieved from [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Carbonate ester - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action for Tert-butyl 4-formyl-2-methoxyphenyl carbonate

Abstract

Tert-butyl 4-formyl-2-methoxyphenyl carbonate is a vanillin derivative with a tert-butyl carbonate moiety protecting the phenolic hydroxyl group. While direct biological studies on this specific compound are not extensively documented in current literature, its structural relationship to vanillin—a compound with well-established pharmacological properties—provides a strong foundation for hypothesizing its potential mechanisms of action. This guide synthesizes information on vanillin's bioactivity and the chemical nature of the tert-butyl carbonate group to propose two primary mechanistic hypotheses: (1) action as a prodrug that releases vanillin, thereby exerting antioxidant, anti-inflammatory, and neuroprotective effects, and (2) potential for direct, intrinsic activity due to its unique chemical structure. We further outline a comprehensive suite of experimental protocols to systematically investigate these hypotheses, providing a roadmap for future research in the fields of pharmacology and drug development.

Introduction and Structural Rationale

This compound (TBFMPC) is an aromatic compound characterized by a vanillin core. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a natural phenolic compound renowned for its flavor and a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects[1][2][3][4]. The key structural feature of TBFMPC is the substitution of the hydroxyl proton of vanillin with a tert-butoxycarbonyl (Boc) group. In organic synthesis, the Boc group is a common protecting group for phenols, designed to be cleaved under specific conditions. This chemical feature is the cornerstone of the primary hypothesis that TBFMPC may function as a prodrug.

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug[5]. The tert-butyl carbonate linkage in TBFMPC is susceptible to hydrolysis by esterase enzymes present in the body, which would release vanillin as the active metabolite. This approach can enhance the bioavailability, stability, or solubility of the parent drug[5]. Therefore, a significant portion of this guide will explore the potential mechanisms of TBFMPC through the lens of vanillin's known biological effects. A secondary, more speculative hypothesis is that the intact TBFMPC molecule may possess its own unique biological activities, distinct from vanillin, due to its altered steric and electronic properties.

The Prodrug Hypothesis: TBFMPC as a Vanillin Delivery System

The most plausible mechanism of action for TBFMPC is its role as a prodrug of vanillin. Upon administration, endogenous esterases would likely hydrolyze the carbonate bond, releasing vanillin, tert-butanol, and carbon dioxide. The subsequent biological effects would then be attributable to the liberated vanillin.

Antioxidant and Radical Scavenging Mechanisms

Vanillin is a potent antioxidant, a property attributed to the phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals[6][7]. Vanillin has demonstrated strong radical scavenging activity in various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay[6][8][9]. The proposed antioxidant mechanism involves self-dimerization after radical scavenging, which contributes to its high efficacy[6][8].

-

Potential Action of TBFMPC: As a prodrug, TBFMPC would deliver vanillin to systemic circulation, which would then act as an antioxidant to mitigate oxidative stress. This could be beneficial in conditions where reactive oxygen species (ROS) play a significant pathological role, such as neurodegenerative diseases and inflammation[1][10].

Anti-Inflammatory Mechanisms

Chronic inflammation is a key factor in numerous diseases. Vanillin exerts significant anti-inflammatory effects by modulating key signaling pathways.[3][11] Studies have shown that vanillin can:

-

Inhibit NF-κB Signaling: Vanillin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation of IκB-α and the subsequent translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][12]

-

Reduce Pro-inflammatory Cytokines: Vanillin treatment has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models[3][12][13].

-

Suppress Inflammatory Enzymes: It can also reduce the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators[3][13].

-

Modulate MAPK Pathways: Vanillin can also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are also involved in the inflammatory response[2][12].

Neuroprotective Mechanisms

Vanillin has shown promise in models of neurodegenerative diseases and other neurological conditions[1][14]. Its neuroprotective effects are multifaceted and stem from its antioxidant and anti-inflammatory properties.[2][4] Specifically, vanillin has been reported to:

-

Attenuate mitochondrial dysfunction and reduce ROS generation in neuronal cells[2][4].

-

Exhibit anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and caspases[2][4].

-

Protect against neuroinflammation by suppressing microglial activation and the subsequent release of inflammatory mediators[13].

-

Ameliorate brain injury in models of hypoxic-ischemic brain damage by preserving the integrity of the blood-brain barrier[10].

The Direct Action Hypothesis: Intrinsic Activity of TBFMPC

While the prodrug hypothesis is compelling, it is also possible that the intact TBFMPC molecule possesses its own biological activity. The bulky tert-butyl carbonate group significantly alters the molecule's size, lipophilicity, and electronic distribution compared to vanillin. These changes could lead to novel interactions with biological targets.

-

Altered Receptor Binding: The modified structure of TBFMPC might allow it to bind to receptors that vanillin does not, or to bind to the same receptors with different affinity or efficacy.

-

Membrane Interactions: Increased lipophilicity could enhance the compound's ability to interact with or traverse cellular membranes, potentially leading to different intracellular concentrations or interactions with membrane-bound proteins[15][16]. Vanillin itself is known to be a membrane-active compound, and TBFMPC could exhibit similar or enhanced properties[15].

Experimental Validation Protocols

To investigate the proposed mechanisms of action for TBFMPC, a structured experimental approach is necessary. The following protocols are designed to first validate the prodrug hypothesis and then explore the potential for direct action.

Prodrug Activation and Stability Analysis

Objective: To determine if TBFMPC is hydrolyzed to vanillin in a biological matrix and to assess its stability.

Methodology: In Vitro Hydrolysis Assay

-

Incubation: Incubate TBFMPC (e.g., at 10 µM) in human plasma, liver microsomes, and simulated gastric and intestinal fluids at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to collect the supernatant.

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both TBFMPC and released vanillin over time.

-

Data Analysis: Calculate the half-life (t½) of TBFMPC in each matrix and the rate of vanillin formation.

Expected Outcome: A time-dependent decrease in TBFMPC concentration with a corresponding increase in vanillin concentration would support the prodrug hypothesis.

Experimental Workflow for Prodrug Validation

Caption: Workflow for in vitro validation of TBFMPC as a prodrug.

In Vitro Assessment of Biological Activity

Objective: To compare the antioxidant, anti-inflammatory, and neuroprotective activities of TBFMPC and vanillin.

Table 1: Proposed In Vitro Assays

| Activity | Assay | Description | Expected Result if Prodrug | Expected Result if Direct Action |

| Antioxidant | ABTS Radical Scavenging Assay | Measures the ability of a compound to neutralize the ABTS radical cation. | TBFMPC shows lower activity than vanillin. | TBFMPC shows activity comparable to or greater than vanillin. |

| Antioxidant | Cellular Antioxidant Assay (CAA) | Measures antioxidant activity in a cell-based model using a fluorescent probe. | TBFMPC activity is time-dependent and correlates with hydrolysis. | TBFMPC shows immediate and potent activity. |

| Anti-inflammatory | NF-κB Reporter Assay | Uses a cell line with a luciferase reporter gene driven by an NF-κB promoter. Cells are stimulated with LPS. | TBFMPC shows delayed or lower inhibition of NF-κB compared to vanillin. | TBFMPC shows potent and rapid inhibition of NF-κB. |

| Anti-inflammatory | Cytokine Measurement (ELISA) | Measures the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages (e.g., RAW 264.7 cells). | TBFMPC is less effective at reducing cytokines than vanillin at early time points. | TBFMPC is as effective or more effective than vanillin. |

| Neuroprotection | Neuronal Viability Assay (MTT) | Assesses the ability to protect neuronal cells (e.g., SH-SY5Y) from an oxidative insult (e.g., H₂O₂ or rotenone). | TBFMPC's protective effect increases with pre-incubation time. | TBFMPC provides immediate protection. |

Mechanistic Pathway Analysis

Objective: To elucidate the specific molecular pathways modulated by TBFMPC.

Methodology: Western Blot Analysis

-

Cell Treatment: Treat relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma for neuroprotection) with TBFMPC and vanillin at various concentrations and time points, with and without a pro-inflammatory or neurotoxic stimulus.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38, phospho-JNK, total NF-κB p65, etc.).

-

Detection and Analysis: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Anti-Inflammatory Signaling Pathway for Investigation

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by TBFMPC/vanillin.

Conclusion and Future Directions

The structural analogy of this compound to vanillin provides a robust framework for predicting its biological activities. The primary hypothesis is that TBFMPC functions as a prodrug, undergoing enzymatic hydrolysis to release vanillin, which then exerts well-documented antioxidant, anti-inflammatory, and neuroprotective effects. However, the possibility of direct action by the intact molecule should not be discounted and warrants investigation.

The experimental protocols outlined in this guide provide a clear path forward for researchers. Validating the prodrug hypothesis through stability and hydrolysis studies is the critical first step. Subsequent comparative in vitro assays will elucidate whether TBFMPC's bioactivity is solely dependent on vanillin release or if it possesses intrinsic pharmacological properties. This systematic approach will clarify the mechanism of action of this compound and determine its potential as a therapeutic agent or a valuable tool for biomedical research.

References

-

ResearchGate. Neuroprotective effects and mechanisms of vanillin. Available at: [Link]

-

PubMed. Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. Available at: [Link]

-

PubMed. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Available at: [Link]

-

ACS Publications. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Available at: [Link]

-

NIH. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC. Available at: [Link]

-

MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Available at: [Link]

-

NIH. Neurosupportive Role of Vanillin, a Natural Phenolic Compound, on Rotenone Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - PMC. Available at: [Link]

-

PubMed. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. Available at: [Link]

-

IRIS. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. Available at: [Link]

-

MDPI. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Available at: [Link]

-

PubMed. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Available at: [Link]

-

NIH. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC. Available at: [Link]

-

PubMed. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia. Available at: [Link]

-

Angelbio. Unveiling the Antioxidant Properties of Pure Vanillin Powder. Available at: [Link]

-

ResearchGate. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays | Request PDF. Available at: [Link]

-

PubMed. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Available at: [Link]

-